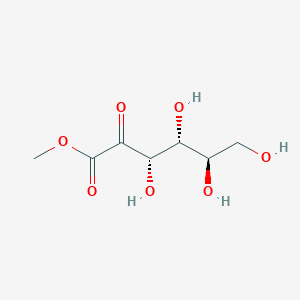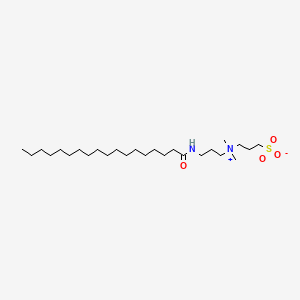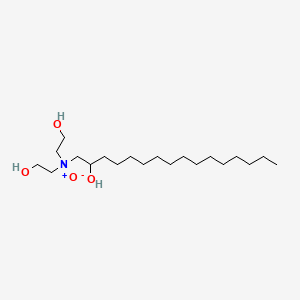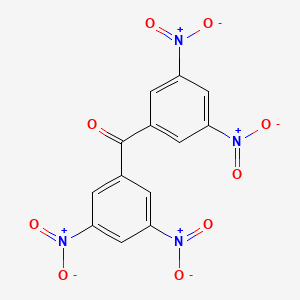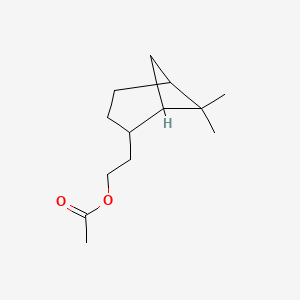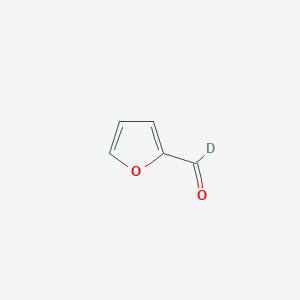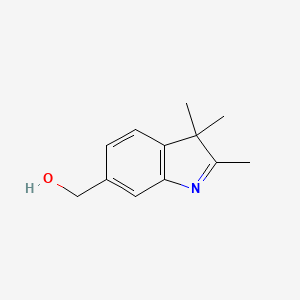
6-(hydroxymethyl)-2,3,3-trimethyl-3H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(hydroxymethyl)-2,3,3-trimethyl-3H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. The structure of this compound includes a hydroxymethyl group attached to the indole ring, which can influence its chemical reactivity and biological activity.
Métodos De Preparación
The synthesis of 6-(hydroxymethyl)-2,3,3-trimethyl-3H-indole can be achieved through several synthetic routes. One common method involves the alkylation of 2,3,3-trimethylindole with formaldehyde under acidic conditions to introduce the hydroxymethyl group. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, can also be considered to minimize the environmental impact of the synthesis process.
Análisis De Reacciones Químicas
6-(hydroxymethyl)-2,3,3-trimethyl-3H-indole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for the introduction of various functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 6-formyl-2,3,3-trimethyl-3H-indole or 6-carboxy-2,3,3-trimethyl-3H-indole.
Aplicaciones Científicas De Investigación
6-(hydroxymethyl)-2,3,3-trimethyl-3H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to naturally occurring indole derivatives.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities, is ongoing.
Industry: It can be utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-(hydroxymethyl)-2,3,3-trimethyl-3H-indole involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The indole ring can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparación Con Compuestos Similares
Similar compounds to 6-(hydroxymethyl)-2,3,3-trimethyl-3H-indole include other hydroxymethyl-substituted indoles and trimethylindoles. These compounds share structural similarities but may differ in their chemical reactivity and biological activity due to variations in the position and nature of substituents on the indole ring. For example:
6-hydroxymethylindole: Lacks the additional methyl groups, which can affect its steric and electronic properties.
2,3,3-trimethylindole: Lacks the hydroxymethyl group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in the combination of the hydroxymethyl group and the trimethyl substitution pattern, which can confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
(2,3,3-trimethylindol-6-yl)methanol |
InChI |
InChI=1S/C12H15NO/c1-8-12(2,3)10-5-4-9(7-14)6-11(10)13-8/h4-6,14H,7H2,1-3H3 |
Clave InChI |
FEQPNZLDTDFOKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C1(C)C)C=CC(=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Acetylbenzo[B]furan)-N,N,N-tributylammonium tetraphenylborate](/img/structure/B13735532.png)

![[(Z)-1-(2-fluorophenyl)ethylideneamino]urea](/img/structure/B13735563.png)
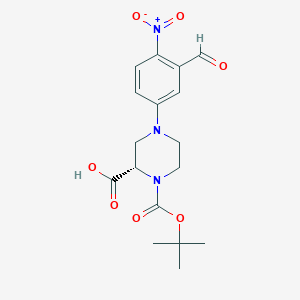
![4-[bis(2-iodoethyl)amino]benzoic acid](/img/structure/B13735572.png)


